molecular formula C27H40O5 B1251219 Cladocoran A

Cladocoran A

Cat. No. B1251219
M. Wt: 444.6 g/mol
InChI Key: LUZPPGGVQBQOEH-GNAIDZQBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cladocoran A is a natural product found in Cladocora caespitosa with data available.

Scientific Research Applications

Structural Revision and Synthesis

Cladocorans A and B, extracted from the Mediterranean coral Cladocora cespitosa, have been a subject of research due to their unique sesterterpenoid structures. A significant study by Miyaoka et al. (2003) involved the total synthesis of these compounds, leading to a structural revision. This research confirmed the structures of Cladocoran A and B as compounds 5 and 6, respectively, after comparing the synthesized compounds' physical properties with those of the natural counterparts (Miyaoka, Yamanishi, Kajiwara, & Yamada, 2003).

Novel γ-Hydroxybutenolide Sesterterpenes

Fontana et al. (1998) identified cladocoran A as a novel terpenoid with a γ-hydroxybutenolide end group. This discovery was notable for the unprecedented skeleton of cladocoran, which was elucidated using spectroscopic methods and chemical conversion. The study also assigned the absolute stereochemistry of the secondary alcohol at C-18 using the advanced Mosher's method (Fontana, Ciavatta, & Cimino, 1998).

Interaction with Human Group IIA Phospholipase A2

The interaction of Cladocoran A with human group IIA phospholipase A2 was explored by Monti et al. (2011). This study was significant for revealing the anti-inflammatory properties of Cladocoran A. The research suggested a competitive inhibition mechanism, highlighting the key role of the γ‐hydroxybutenolide ring in chelating the catalytic calcium ion within the enzyme's active site. This understanding could be beneficial for developing new classes of selective inhibitors (Monti, Chini, Margarucci, Riccio, Bifulco, & Casapullo, 2011).

Synthesis of Bioactive Sesterterpenolides

Marcos et al. (2003) synthesized bioactive sesterterpenoid gamma-hydroxybutenolides, including 15-epi-ent-Cladocoran A and B. These synthesized sesterterpenolides exhibited the ability to inhibit cellular proliferation of various human leukemia and solid tumor cell lines. This research contributes to the understanding of Cladocoran A's potential in cancer treatment (Marcos, Pedrero, Sexmero, Díez, Basabe, García, Moro, Broughton, Mollinedo, & Urones, 2003).

properties

Product Name

Cladocoran A

Molecular Formula

C27H40O5

Molecular Weight

444.6 g/mol

IUPAC Name

[(1R)-2-[(1S,2R,4aR,5S)-1,2,5-trimethyl-5-(4-methylpent-4-enyl)-2,3,4,4a,6,7-hexahydronaphthalen-1-yl]-1-(2-hydroxy-5-oxo-2H-furan-3-yl)ethyl] acetate

InChI

InChI=1S/C27H40O5/c1-17(2)9-7-13-26(5)14-8-10-22-21(26)12-11-18(3)27(22,6)16-23(31-19(4)28)20-15-24(29)32-25(20)30/h10,15,18,21,23,25,30H,1,7-9,11-14,16H2,2-6H3/t18-,21+,23-,25?,26+,27+/m1/s1

InChI Key

LUZPPGGVQBQOEH-GNAIDZQBSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]2C(=CCC[C@]2(C)CCCC(=C)C)[C@@]1(C)C[C@H](C3=CC(=O)OC3O)OC(=O)C

Canonical SMILES

CC1CCC2C(=CCCC2(C)CCCC(=C)C)C1(C)CC(C3=CC(=O)OC3O)OC(=O)C

synonyms

cladocoran A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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